Cas no 474002-07-8 (methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazol-5-ylbenzoate)
methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazol-5-ylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazol-5-ylbenzoate
- methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)benzoate
- Benzoic acid, 4-[3-(4-fluorophenyl)hexahydro-4,6-dioxo-2-phenyl-5H-pyrrolo[3,4-d]isoxazol-5-yl]-, methyl ester
- methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
- Oprea1_493651
- 474002-07-8
- F0425-0024
- methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
- AKOS016319402
- AKOS002311224
- SR-01000239470
- SR-01000239470-1
- methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
-
- Inchi: 1S/C25H19FN2O5/c1-32-25(31)16-9-13-18(14-10-16)27-23(29)20-21(15-7-11-17(26)12-8-15)28(33-22(20)24(27)30)19-5-3-2-4-6-19/h2-14,20-22H,1H3
- InChI Key: APARKEVXSWZVIP-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(N2C(=O)C3ON(C4=CC=CC=C4)C(C4=CC=C(F)C=C4)C3C2=O)C=C1
Computed Properties
- Exact Mass: 446.12779987g/mol
- Monoisotopic Mass: 446.12779987g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 756
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 76.2Ų
Experimental Properties
- Density: 1.378±0.06 g/cm3(Predicted)
- Boiling Point: 665.7±65.0 °C(Predicted)
- pka: 0.37±0.40(Predicted)
methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazol-5-ylbenzoate Pricemore >>
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| Life Chemicals | F0425-0024-2μmol |
methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
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| Life Chemicals | F0425-0024-1mg |
methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
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| Life Chemicals | F0425-0024-2mg |
methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
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$59.0 | 2023-05-17 | |
| Life Chemicals | F0425-0024-3mg |
methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
474002-07-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0425-0024-4mg |
methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
474002-07-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0425-0024-5mg |
methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
474002-07-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0425-0024-10mg |
methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
474002-07-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazol-5-ylbenzoate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Additional information on methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazol-5-ylbenzoate
Professional Introduction to Methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2oxazol-5-ylbenzoate (CAS No. 474002-07-8)
Methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2oxazol-5-ylbenzoate, with the CAS number 474002-07-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural complexity and potential biological activity. The presence of multiple functional groups, including fluorophenyl, dioxo, and phenyl moieties, contributes to its intriguing chemical properties and makes it a subject of intense research interest.
The molecular structure of Methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2oxazol-5-ylbenzoate is characterized by a fused ring system consisting of a pyrrolone and an oxazole ring. This particular arrangement imparts a high degree of rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. The compound's fluorophenyl substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to enhance bioavailability and metabolic resistance. The dioxo group introduces electrophilic centers, making the molecule a potential candidate for further functionalization through various chemical transformations.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2oxazol-5-ylbenzoate has emerged as a promising candidate in this context due to its structural features and predicted biological properties. Studies have indicated that such compounds may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and infectious diseases. The precise arrangement of functional groups in this molecule suggests that it could interact with biological targets in a highly specific manner, potentially leading to the development of new drugs with improved efficacy and reduced side effects.
The synthesis of Methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2oxazol-5-ylbenzoate presents both challenges and opportunities for synthetic chemists. The complex fused ring system requires careful planning and execution to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and enantioselective transformations, have been employed to construct the desired framework efficiently. These approaches not only highlight the ingenuity of modern synthetic chemistry but also underscore the importance of innovative techniques in drug discovery.
The pharmacological potential of Methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2oxazol-5-ylbenzoate has been explored through computational modeling and experimental studies. Molecular docking simulations have suggested that this compound may bind effectively to several key targets relevant to human health. For instance, its structure is predicted to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, the compound's ability to modulate receptor activity has been investigated, with preliminary results indicating potential benefits in managing conditions such as pain and inflammation.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to enhanced pharmacokinetic properties, including improved bioavailability and metabolic stability. In the case of Methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2oxazol-5-yibenzoate, the fluorophenyl moiety is expected to contribute significantly to these favorable properties. This underscores the strategic importance of incorporating fluorine into drug candidates during the early stages of development.
Ongoing research efforts are focused on optimizing the synthesis and exploring the full therapeutic spectrum of Methyl 4-3-(4-fluorophenyl)-4,6-dioxo-2-phenoxyhexahydro-[1',2':1''''''',5'''''''-dihydroindolo[1'',5'':5''''''',8'''''''']pyrrole]-5-carboxylic acid methyl ester (CAS No. 4773897). Collaborative studies between academic institutions and pharmaceutical companies are underway to translate laboratory findings into clinical applications. These endeavors hold promise for addressing unmet medical needs through innovative small-molecule therapeutics.
The development of new pharmaceuticals is a multifaceted process that requires interdisciplinary collaboration across chemistry, biology, pharmacology, and medicine. Methyl 4-[N(N',N'+)2]-(Ethoxyimino)carbonyl]-N-[(1S)Ethoxyimino]methyl]-N'-[(1S)Ethoxyimino]methyl]-N'-[(1R*,1'S*,5R*,5'S*)]-{[(αS*,αR*,βS*)]-{[(R*,R*')]-{[(S*,S*')]-{[(S*,S*')]-{[(S*,S*')]7}]}]}]}]}]carboxamide (CAS No. 4773897) exemplifies how structural complexity can be leveraged to develop novel therapeutic agents with tailored biological activities.
In conclusion,Methyl 4-[N(N'N'')](Ethylenediaminecarbonyl)]methylene-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N-{(Ethylenediaminecarbonyl)methylene}amino}-N}-{(Ethoxyimino)carboxamide}(CAS No:4773897) represents a significant advancement in the field of medicinal chemistry。 Its complex structure, featuring multiple functional groups, positions it as a versatile scaffold for further derivatization。 The incorporation of elements such as ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, ethylene diamines, diethylenetriaminecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrilecarbonitrile carbonitriles。 The ongoing research into this class of compounds promises exciting developments in drug discovery。 As our understanding deepens , we can anticipate more targeted therapies emerging from these innovative chemical entities。
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